trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-6-2-3-7(4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEJAIDZLJVGOF-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178943 | |
| Record name | (1R,2R)-2-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220353-93-5 | |
| Record name | (1R,2R)-2-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220353-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-4-methylbenzyl chloride with diazomethane, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: : Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclopropanation and subsequent hydrolysis steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
- Oxidation of the methyl group can yield 3-chloro-4-methylbenzoic acid.
- Reduction of the carboxylic acid group forms the corresponding alcohol.
- Substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of trans-CCCA are in medicinal chemistry, where it serves as a precursor or building block for various pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to new drug candidates.
Antidepressant Development
Recent research has highlighted the potential of trans-CCCA in synthesizing antidepressant molecules. For instance, metal-catalyzed reactions involving this compound have been explored to create novel antidepressants with enhanced efficacy . The compound's ability to undergo typical carboxylic acid reactions makes it suitable for forming derivatives that may exhibit antidepressant properties.
Anti-inflammatory Agents
Trans-CCCA may also be investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation, suggesting that trans-CCCA could be a candidate for further studies in this area.
Synthesis Routes
Several synthetic pathways exist for producing trans-CCCA, emphasizing its versatility:
- Direct Synthesis: The compound can be synthesized through various methods involving cyclopropanation reactions followed by carboxylation.
- Modification of Analogues: Structural analogues can be modified to introduce the cyclopropane ring and carboxylic acid functionalities, allowing the exploration of structure-activity relationships.
Research findings indicate that compounds derived from trans-CCCA have shown varied biological activities:
- Antidepressant Activity: Studies have demonstrated that derivatives synthesized from trans-CCCA exhibit significant antidepressant effects in animal models, suggesting potential therapeutic applications .
- Anti-inflammatory Properties: Preliminary investigations into the anti-inflammatory effects of trans-CCCA derivatives have shown promising results, warranting further exploration in clinical settings.
- Synthetic Pathway Efficiency: Recent reviews highlight efficient synthetic pathways yielding high purity and yield for derivatives based on trans-CCCA, making it an attractive candidate for pharmaceutical development .
Mechanism of Action
The mechanism by which trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorinated Analogs
Electron-Withdrawing Group Analogs
| trans-2-(3-Nitro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid | 3-NO₂, 4-CF₃O | N/A | C₁₁H₉F₃NO₅ | 295.19 | Nitro and trifluoromethoxy groups increase acidity (pKa ~1–2) and reactivity in electrophilic substitutions . |
Key Research Findings
Impact of Substituents on Physicochemical Properties
- Lipophilicity : The methyl group in the main compound increases logP compared to fluorine-substituted analogs, favoring passive diffusion across biological membranes .
- Acidity: Electron-withdrawing groups (e.g., NO₂, CF₃O) lower pKa values, enhancing solubility in aqueous bases but reducing stability in acidic environments .
Biological Activity
trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with significant potential in medicinal chemistry and various industrial applications. This article explores its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 210.66 g/mol. It features a cyclopropane ring, a carboxylic acid group, and a substituted phenyl group containing a chlorine atom and a methyl group. The unique structural characteristics contribute to its reactivity and biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Reactivity of Functional Groups : The carboxylic acid group can participate in various chemical reactions, such as esterification and amidation, which are crucial for synthesizing derivatives with enhanced biological activity.
- Cyclopropane Ring Dynamics : The cyclopropane moiety can undergo ring-opening reactions, generating reactive intermediates that may interact with biological targets.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, cyclopropane amides have demonstrated effectiveness against various cancer types, suggesting that this compound may possess similar activities .
Case Study : A study highlighted the use of cyclopropane derivatives in targeting the TPR-MET oncogene, which is implicated in several cancers, including osteosarcoma. The compound's ability to inhibit this oncogene could position it as a candidate for anticancer drug development .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens, indicating that this compound may also exhibit antibacterial or antifungal activity .
Synthesis and Derivative Development
Several synthetic methods have been explored to produce this compound and its derivatives. These derivatives are essential for enhancing biological activity and improving pharmacokinetic properties .
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential anticancer and antimicrobial | Inhibition of oncogenes; interaction with microbial targets |
| Cyclopropane amides | Anticancer | Targeting TPR-MET oncogene |
| 3-Chloro-4-methylbenzoic acid | Moderate antibacterial | Disruption of bacterial cell wall |
Q & A
Q. What are the recommended synthetic routes for trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid?
The synthesis typically involves cyclopropanation strategies, such as the Simmons–Smith reaction or vinylcarbene insertion , to construct the strained cyclopropane ring. A phenyl-substituted cyclopropane precursor is functionalized via carboxylation (e.g., using CO₂ under high pressure with a base) or hydrolysis of a nitrile intermediate. Stereochemical control is critical; chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-catalyzed reactions) can enforce trans-selectivity . Post-functionalization of the 3-chloro-4-methylphenyl group may require Friedel–Crafts alkylation or halogenation protocols .
Q. How can the stereochemistry and purity of this compound be validated?
- Chiral HPLC or SFC : To resolve enantiomers and confirm trans-configuration.
- X-ray crystallography : Definitive structural assignment, especially for novel derivatives.
- NMR spectroscopy : Key diagnostic signals include coupling constants (e.g., J = 4–6 Hz for cyclopropane protons) and NOESY correlations to confirm spatial arrangement .
- Polarimetry : Measures optical activity, correlating with enantiomeric excess (ee) .
Q. What are the preliminary biological activities reported for this compound?
While specific data on this compound is limited, structurally related cyclopropane carboxylic acids exhibit enzyme inhibition (e.g., binding to metalloproteases or cytochrome P450 isoforms) and receptor modulation (e.g., dopamine or GABA receptors). In vitro assays using recombinant enzymes or cell-based models (e.g., HEK293 transfected with target receptors) are recommended for initial activity screening .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chloro-4-methylphenyl group influence reaction pathways?
The electron-withdrawing chlorine and methyl substituent alter the electronic density of the phenyl ring, impacting:
- Nucleophilic aromatic substitution : Chlorine acts as a leaving group in reactions with amines or thiols.
- Steric hindrance : The ortho-methyl group may slow down ring-opening reactions of the cyclopropane.
Kinetic studies (e.g., monitoring reaction rates via UV-Vis or LC-MS) and DFT calculations can quantify these effects .
Q. What methodologies optimize enantiomeric excess (ee) in asymmetric synthesis?
- Enzymatic resolution : Candida antarctica lipase B (CALB) catalyzes the selective hydrolysis of ester derivatives, enriching the desired enantiomer. For example, CALB in methyl tert-butyl ether (MTBE) at 30°C achieved >95% ee for a related cyclopropane carboxylic acid .
- Chiral ligands : Rhodium complexes with DuPhos or Binap ligands enable enantioselective cyclopropanation .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Acidic conditions : Cyclopropane rings may undergo acid-catalyzed ring-opening, forming allylic carbocations. Stability can be assessed via accelerated degradation studies (e.g., 0.1 M HCl at 40°C, monitored by HPLC) .
- Basic conditions : The carboxylic acid group may deprotonate, enhancing solubility but risking decarboxylation at elevated temperatures.
Q. What computational tools are effective for predicting binding modes to biological targets?
- Molecular docking : AutoDock Vina or Glide can model interactions with enzymes (e.g., cyclooxygenase-2).
- MD simulations : GROMACS or AMBER assess dynamic stability of ligand-target complexes over 100-ns trajectories.
- QSAR models : Correlate substituent effects (e.g., Hammett σ values for chlorine/methyl groups) with activity .
Data Contradictions and Resolution
Q. Conflicting reports on cyclopropane ring strain vs. metabolic stability: How to reconcile?
Some studies suggest the cyclopropane’s strain increases reactivity (e.g., CYP450 oxidation), while others note enhanced metabolic stability due to steric shielding. Resolve by:
- Conducting in vitro microsomal assays (human liver microsomes + NADPH) to measure half-life.
- Comparing with non-cyclopropane analogs .
Methodological Tables
Table 1. Key Synthetic Parameters for Enantioselective Cyclopropanation
Table 2. Stability Under Accelerated Conditions
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 1.0, 40°C | Ring-opening to allylic chloride | 8.2 ± 0.3 |
| pH 7.4, 37°C | No significant degradation | >168 |
| 0.1 M NaOH, 25°C | Decarboxylation | 12.5 ± 1.1 |
| Derived from . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
